BenchChemオンラインストアへようこそ!

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine

Building Block Sourcing Regioisomer Specification Synthetic Reliability

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3) is a synthetic small-molecule building block featuring a tetrahydropyran (oxane) core, a 3-bromobenzyl substituent, and a primary aminomethyl group. Its molecular formula is C13H18BrNO, with a molecular weight of 284.197 g/mol.

Molecular Formula C13H18BrNO
Molecular Weight 284.197
CAS No. 1341121-00-3
Cat. No. B2692369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine
CAS1341121-00-3
Molecular FormulaC13H18BrNO
Molecular Weight284.197
Structural Identifiers
SMILESC1COCCC1(CC2=CC(=CC=C2)Br)CN
InChIInChI=1S/C13H18BrNO/c14-12-3-1-2-11(8-12)9-13(10-15)4-6-16-7-5-13/h1-3,8H,4-7,9-10,15H2
InChIKeyDRMIWYJJHCVQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3): Base Properties for Sourcing Evaluation


4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3) is a synthetic small-molecule building block featuring a tetrahydropyran (oxane) core, a 3-bromobenzyl substituent, and a primary aminomethyl group. Its molecular formula is C13H18BrNO, with a molecular weight of 284.197 g/mol . It is supplied as a free base and is primarily used in medicinal chemistry as a synthetic intermediate and scaffold for lead generation. Commercial purity is commonly specified at ≥95% ; a 98% assay grade is also available . The compound carries standard GHS07 hazard warnings (harmful/irritant) .

Why Generic Substitution Fails for 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3)


Broadly substituting this compound with other bromophenyl- or oxane-containing building blocks risks compromising key properties. The 3-bromo regioisomer presents a distinct steric and electronic profile compared to the 2-bromo or 4-bromo analogs, affecting reactivity in cross-coupling and nucleophilic substitution reactions . The geminal substitution at the tetrahydropyran 4-position introduces stereoelectronic constraints that are absent in simpler 4-substituted oxane derivatives, potentially impacting the conformational preferences and biological target engagement of downstream products . Additionally, the primary amine serves as a specific, tractable anchor point for derivatization; the free base form avoids counterion complications that accompany hydrochloride salt variants (e.g., CAS 1193388-26-9).

Quantitative Differentiation Evidence for 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3)


Regioisomeric Purity and Positional Identity: 3-Bromo vs. 4-Bromo and 2-Bromo Analogs

The compound is unambiguously specified as the 3‑bromo regioisomer. The closest commercially available analog, the 4‑bromo regioisomer (CAS 1343958‑00‑8), is supplied at 97% purity . The 2‑bromo analog is predominantly available as the hydrochloride salt . For the target 3‑bromo compound, a 98% assay specification is achievable ; this higher certified purity directly reduces the burden of regioisomeric contamination in lead compound synthesis. In metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), meta-substituted aryl bromides exhibit distinct oxidative addition rates compared to para-isomers; the 3‑bromo configuration directs a different electrostatic potential surface, offering a specific vector for elaboration not accessible with the 4‑bromo regioisomer [1].

Building Block Sourcing Regioisomer Specification Synthetic Reliability

Lipophilicity and Hydrogen-Bonding Descriptors: Computed LogP and Topological Polar Surface Area

In silico properties derived from the non-salt form indicate a LogP of 2.75 and a topological polar surface area (TPSA) of 35.25 Ų . These values situate the compound within a favorable oral drug-likeness window (LogP < 5, TPSA < 140 Ų). In contrast, the simpler unsubstituted oxan-4-ylmethanamine (CAS 130290‑79‑8) has a LogP of approximately 1.07 , demonstrating that the 3‑bromobenzyl substitution adds roughly 1.68 LogP units, thereby increasing membrane permeability potential. The amine group contributes one hydrogen-bond donor (HBD) and two acceptors (HBA) , providing tunable polarity for downstream amide coupling or reductive amination.

Drug-Likeness Physicochemical Profiling Lead Optimization

Architectural Differentiation for Fragment-Based Drug Discovery: Geminal Disubstitution at C4 of Tetrahydropyran

The 4,4‑geminal disubstitution pattern of the tetrahydropyran ring is a distinguishing architectural feature. Simple 4‑substituted analogs (e.g., 4-(aminomethyl)tetrahydropyran, CAS 130290‑79‑8) lack the quaternary center that restricts rotational degrees of freedom. In biologically active tetrahydropyran-based kinase inhibitors, the presence of a 4‑substituted quaternary carbon has been associated with enhanced selectivity and conformational preorganization [1]. While direct target-binding data for this specific compound remain absent from public bioactivity databases [2], its scaffold places two orthogonal substituents (aminomethyl and 3‑bromobenzyl) in a defined spatial orientation that is distinct from both 4‑monosubstituted and 2,4‑disubstituted analogs.

Fragment-Based Drug Discovery Stereoelectronic Scaffolds Spatial Vector Exploration

Commercial Availability and Purity Grade: Comparable Sourcing Performance

The compound is stocked by multiple suppliers in Europe (Fluorochem) and Asia (Leyan, Chemenu), with pricing transparency indicative of a non-proprietary, freely available building block. The highest listed purity is 98% , which is consistent with or exceeds that of closely related bromobenzyl‑oxane analogs: the 4‑bromo regioisomer (CAS 1343958‑00‑8) is available at 97% , and several other 4‑substituted bromophenyl‑oxane hydrochlorides are listed at 95% . The typical package size is 1 g, suitable for early discovery synthesis, with significant price variation between vendors (Fluorochem £990/1 g vs. Leyan soliciting inquiries) . This multi-source availability reduces supply-chain risk for long-term research programs.

Chemical Procurement Supply Chain Robustness Purity Benchmarking

Optimized Research and Industrial Application Scenarios for 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS 1341121-00-3)


Kinase-Focused Library Design: Tetrahydropyran as a Hinge-Binding Motif Mimic

The tetrahydropyran oxygen acts as a hydrogen-bond acceptor mimicking the ribose oxygen of ATP, while the aminomethyl group provides a solvent-exposed handle. The 3‑bromobenzyl substituent introduces a vector for hydrophobic pocket interrogation. Class‑level evidence associates tetrahydropyran scaffolds with kinase inhibition [1]; the 4,4‑gem‑disubstitution pattern offers conformational rigidity that may enhance selectivity over promiscuous 4‑monosubstituted analogs.

Targeted Synthesis of Bromodomain (BRD) Probes via Suzuki–Miyaura Elaboration

The 3‑bromo group is a competent partner for Pd‑catalyzed cross‑coupling, enabling rapid conversion to diverse biaryl analogs. Although direct BRD4 binding data for this compound are absent [2], the scaffold is compatible with known acetyl‑lysine mimetic pharmacophores. The meta‑substitution pattern allows exploration of chemical space orthogonal to commonly reported para‑substituted BRD4 inhibitors, potentially avoiding known resistance liabilities [3].

Parallel Synthesis of Glycine Transporter (GlyT) or Neurokinin (NK-1) Ligand Libraries

Tetrahydropyran derivatives have been patented as tachykinin/NK-1 receptor antagonists [1]. The primary amine in this compound is amenable to rapid amidation or reductive amination, enabling high-throughput library production. The 3‑bromobenzyl group offers a distinct halogen-bonding interaction potential versus the more planar 4‑bromophenyl isostere, which may differentiate binding kinetics [4].

Physicochemical Tool Compound for Permeability and Solubility Profiling

With a LogP of ~2.75 and TPSA of ~35 Ų , this compound resides in a balanced, drug-like property space. It can serve as an internal reference standard for high‑throughput LogP or PAMPA assays, offering a lipophilicity benchmark intermediate between low‑LogP oxane standards (LogP ~1) and highly hydrophobic bromoaryl probes. Its use as a neutral, non‑salt control is advantageous when counterion effects on permeability must be excluded.

Quote Request

Request a Quote for 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.